Home > Products > Screening Compounds P50152 > 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one - 109650-11-5

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Catalog Number: EVT-2931096
CAS Number: 109650-11-5
Molecular Formula: C17H13ClO3
Molecular Weight: 300.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

  • Compound Description: This compound acts as a chromogenic reagent for spectrophotometric determination of Paracetamol (PCT) and Protriptyline HCl (PTP) in pure forms and pharmaceutical formulations. [] The method relies on the formation of a charge transfer complex between the drugs and this compound. []

8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC)

  • Compound Description: This is a new chemical entity (NCE) studied for its antitubercular effects. [] Research shows CSHMC significantly reduces tuberculosis lesions in guinea pigs, with efficacy comparable to Isoniazid and Rifampicin. [] Importantly, CSHMC exhibited no hematological, hepato-, or nephrotoxicity in the study. []

8-((Z)-{(3-(N-methylamino) propyl) imino}methyl)-7-hydroxy-4-methyl-2H-chromen-2-one (NMAPIMHMC)

  • Compound Description: This Schiff base ligand forms complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II). [] These complexes exhibit promising antimicrobial and antifungal activities. []

7-Hydroxy-4-methyl-2H-chromen-2-one

  • Compound Description: This compound is a precursor in the synthesis of various thiofibrates containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. [] These thiofibrates are being explored for potential pharmaceutical applications. []

7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones

  • Compound Description: This class of coumarin-chalcone hybrids displays promising skeletal muscle and antianxiety effects in Swiss albino mice. [] Notably, some compounds exhibit potency comparable to Diazepam, highlighting their potential as CNS agents. []

3-(Cyclohexylthio)-4-hydroxy-6-methyl-2H-chromen-2-one

  • Compound Description: This organosulfur compound demonstrates potential anticancer activity, specifically targeting CDKS proteins. [] Its crystal structure, stabilized by O–H⋯O, C–H⋯O, and O–H⋯S hydrogen bonds, has been studied. []

8-((E)-((4-((E)-1-((benzyloxy)imino)ethyl)phenyl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction techniques. [] This structural information is crucial for understanding its properties and potential applications.
Source and Classification

The compound is classified under the broader category of coumarins, which are known for their diverse pharmacological properties. It is specifically a substituted derivative of 7-hydroxycoumarin, which has been modified to enhance its biological activity. The synthesis of this compound often involves reactions with various electrophiles and nucleophiles, resulting in a range of derivatives with potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlororesorcinol with ethyl acetoacetate in an acidic medium, leading to the formation of the intermediate 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. This intermediate can then undergo further alkylation with benzyl bromide or other benzyl derivatives to yield the final product .

Key steps in the synthesis include:

  1. Formation of the Chromenone Backbone: The initial reaction forms a chromenone structure.
  2. Chlorination: Introduction of the chlorine atom at the 6-position.
  3. Alkylation: The benzyl group is introduced at the 3-position through nucleophilic substitution.
Molecular Structure Analysis

Structure and Data

The molecular formula for 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is C17H15ClO3. Its structure features a chromenone ring system with hydroxyl and methyl substituents, as well as a benzyl group. The presence of these functional groups contributes to its biological activity.

Structural Features:

  • Chromenone Core: Central to its structure, providing stability and reactivity.
  • Hydroxyl Group: Located at position 7, enhancing solubility and potential hydrogen bonding.
  • Chlorine Atom: At position 6, influencing electronic properties and reactivity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for detailed structural elucidation .

Chemical Reactions Analysis

Reactions and Technical Details

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, allowing for further functionalization.
  2. Hydroxyl Group Reactions: The hydroxyl group can engage in esterification or etherification reactions.
  3. Redox Reactions: The compound may undergo oxidation or reduction depending on reaction conditions.

These reactions are significant for developing derivatives with enhanced biological activities .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one often involves interactions with specific biological targets. For instance, studies have shown that coumarins can inhibit certain enzymes or pathways associated with cancer cell proliferation or bacterial growth.

Potential mechanisms include:

  1. Enzyme Inhibition: Compounds may act as allosteric inhibitors, affecting enzyme function related to cellular signaling pathways.
  2. Antioxidant Activity: The hydroxyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one include:

  • Melting Point: Approximately 156–157 °C.

Chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic benzyl group.

These properties are crucial for determining the compound's bioavailability and pharmacokinetics .

Applications

Scientific Uses

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has several potential applications in scientific research:

  1. Antimicrobial Agents: Exhibits activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  2. Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition mechanisms.
  3. Pharmaceutical Development: Serves as a scaffold for synthesizing new derivatives with enhanced therapeutic profiles.

Research continues to explore its efficacy and safety in clinical settings, emphasizing the importance of coumarin derivatives in medicinal chemistry .

Introduction to Coumarin-Based MEK1 Inhibitors in Antiviral Research

Coumarin derivatives represent a structurally diverse class of heterocyclic compounds with significant therapeutic potential. Among these, 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 109650-11-5) has emerged as a key scaffold in developing modulators of the RAF/MEK/ERK signaling pathway. This pathway represents a crucial intracellular signaling cascade frequently exploited by viruses to facilitate their replication cycle. The molecular structure of this compound features a benzyl substitution at the C3 position, chloro and hydroxy groups at C6 and C7 respectively, and a methyl group at C4, creating a distinct pharmacophore profile. Its systematic name follows IUPAC conventions, with molecular formula C₁₇H₁₃ClO₃ and molecular weight 300.74 g/mol [1] [4] [10]. This structural complexity enables specific interactions with biological targets, particularly within kinase signaling pathways implicated in viral pathogenesis.

  • Table 1: Molecular Characterization of 3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
    PropertyValueSource/Reference
    CAS Registry Number109650-11-5 [4] [10]
    IUPAC Name3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one [1]
    Molecular FormulaC₁₇H₁₃ClO₃ [1] [4]
    Molecular Weight300.74 g/mol [1] [4]
    SMILESCC1=C(CC2=CC=CC=C2)C(=O)OC2=CC(O)=C(Cl)C=C21 [4]
    Related Core Structure6-Chloro-7-hydroxy-4-methylcoumarin (CAS: 19492-02-5) [9]

Role of RAF/MEK/ERK Pathway Modulation in Viral Replication Suppression

The RAF/MEK/ERK signaling cascade serves as a central regulatory pathway governing critical cellular processes including proliferation, differentiation, and survival. Numerous viruses, particularly RNA viruses like influenza A virus (IAV) and SARS-CoV-2, exploit this pathway to enhance viral entry, replication, and virion release. Comparative virological studies demonstrate that IAV exhibits a significantly stronger dependency on RAF/MEK/ERK signaling than SARS-CoV-2. Quantitative assessments reveal that the MEK inhibitor zapnometinib achieves substantially lower EC₅₀ (concentration for 50% antiviral effect) and IC₅₀ (concentration for 50% pathway inhibition) values against IAV than against SARS-CoV-2 in standardized assays [3]. This differential dependency highlights the therapeutic potential of pathway modulation, where effective suppression of MEK1/2 kinase activity disrupts the intracellular environment necessary for efficient viral replication. Coumarin-based MEK inhibitors like 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one function primarily through allosteric inhibition, binding to a site distinct from the ATP-binding pocket. This mechanism induces conformational changes in MEK1/2, preventing phosphorylation and activation of their downstream substrate ERK1/2. The consequent disruption of viral co-option of host cell machinery leads to significant reductions in viral yield [3] [5].

Structural Evolution of Non-Biarylamine Allosteric MEK1 Inhibitors

Traditional MEK1/2 inhibitors, including FDA-approved drugs like trametinib and cobimetinib, predominantly feature a diarylamine scaffold that binds the allosteric site adjacent to the ATP-binding pocket. While effective, these inhibitors face challenges related to acquired resistance stemming from mutations in MEK1/2 or amplification of upstream oncogenes [2]. This limitation prompted exploration of structurally distinct chemotypes, leading to the development of coumarin-based non-biarylamine inhibitors. Molecular docking studies utilizing the MEK1 crystal structure (PDB: 3WIG) demonstrated that coumarin derivatives like compound 14d (structurally related to 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) bind effectively to the allosteric site. Crucially, simplification of the scaffold via sulfamide group removal (yielding compound 17) improved the docking score from -8.85 to -9.87. This enhancement resulted from formation of an additional hydrogen bond between the coumarin carbonyl oxygen and Val212 of MEK1, a more thermodynamically favorable interaction than the original sulfamide-Arg190 bond [2]. This structural optimization validated coumarins as viable warheads for MEK inhibition, offering a distinct chemical space to circumvent resistance mechanisms associated with diarylamine-based drugs. The structural evolution underscores a strategic shift toward heterocyclic scaffolds with improved synthetic accessibility and binding interactions.

  • Table 2: Comparative Antiviral Efficacy and MEK Inhibition Profiles
    VirusMEK InhibitorEC₅₀ (Antiviral)IC₅₀ (pERK Inhibition)Dependency on RAF/MEK/ERK
    Influenza A (IAV)ZapnometinibLower valueLower valueStronger dependency
    SARS-CoV-2ZapnometinibHigher valueHigher valueWeaker dependency
    Comparative basisStandardized assays under identical conditions [3] [3] [3]

Rationale for 3-Benzyl-6-Chloro-7-Hydroxy-4-Methyl Substitution Patterns in Coumarin Scaffolds

The specific substitution pattern of 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one emerges from strategic optimization to enhance MEK binding affinity and proteolysis-targeting chimera (PROTAC) compatibility:

  • C3 Benzyl Group: The benzyl moiety at the 3-position extends into a hydrophobic region of the MEK allosteric pocket. This substitution significantly enhances binding affinity compared to simpler alkyl chains. The aromatic system enables π-π stacking interactions with proximal hydrophobic residues, stabilizing the inhibitor-protein complex. This positioning was confirmed through crystallographic studies showing the benzyl group oriented toward the protein exterior, making it an ideal tethering point for linker attachment in PROTAC design [2] [10].

  • C6 Chloro Substituent: Introduction of chlorine at C6 serves dual purposes. Electronegative chlorine withdraws electron density, modulating the electronic properties of the coumarin core to enhance interactions with key residues (e.g., Val212) identified in docking studies. Furthermore, the chloro group contributes to improved metabolic stability by reducing susceptibility to oxidative degradation, a common issue with unsubstituted coumarins [7] [9] [10].

  • C7 Hydroxy Group: The phenolic hydroxy group at C7 acts as a crucial hydrogen bond donor/acceptor, facilitating interactions with polar residues near the allosteric binding site. This group also enhances the compound's solubility profile and contributes to the formation of salt bridges within the protein environment. Its position ortho to the chloro substituent creates a complementary electronic arrangement [7] [9].

  • C4 Methyl Group: The methyl substituent at C4 provides steric optimization without introducing excessive bulk. It fine-tunes the planarity and electron distribution of the lactone ring, promoting optimal orientation within the binding pocket. This minor hydrophobic modification has been shown to improve cellular permeability and target engagement in related coumarin-based inhibitors [9] [10].

Recent PROTAC development utilizing this scaffold demonstrated that strategic fluorination on the benzyl ring further amplifies degradation potency. Compounds like P6b, incorporating a fluorinated derivative of the core coumarin structure tethered to a VHL E3 ligase ligand via an alkyl linker (n=4), achieved remarkable DC₅₀ values (concentration for 50% degradation) of 0.3 μM for MEK1 and 0.2 μM for MEK2 in A549 cells. This highlights the compatibility of the substituted coumarin core for advanced therapeutic modalities beyond simple inhibition [2]. The substitution pattern thus represents a convergence of binding affinity optimization, physicochemical property enhancement, and functionalization potential for bifunctional molecules.

  • Table 3: Key Substitution Effects on Coumarin Core for MEK-Targeted Activity
    PositionSubstituentPrimary RoleStructural ConsequenceExperimental Evidence
    C3BenzylHydrophobic interaction & linker attachmentAccessible solvent exposureDocking studies show solvent orientation [2]
    C4MethylSteric optimizationElectron distribution modulationImproved cellular activity in analogs [9] [10]
    C6ChloroElectronic modulation & stabilityElectron-withdrawing effectEnhanced binding affinity in PROTACs [2]
    C7HydroxyH-bonding & solubilityOrtho-effect with C6 chloroCritical for polar interactions [7] [9]

Properties

CAS Number

109650-11-5

Product Name

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

IUPAC Name

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one

Molecular Formula

C17H13ClO3

Molecular Weight

300.74

InChI

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3

InChI Key

YWGUEDFCMFTOSH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.